molecular formula C13H12O4S B8493120 Phenol, 4-(4-(methylsulfonyl)phenoxy)- CAS No. 80622-22-6

Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Cat. No.: B8493120
CAS No.: 80622-22-6
M. Wt: 264.30 g/mol
InChI Key: HZGRFEXXUNXOJK-UHFFFAOYSA-N
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Description

Phenol, 4-(4-(methylsulfonyl)phenoxy)- is a useful research compound. Its molecular formula is C13H12O4S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-(4-(methylsulfonyl)phenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(4-(methylsulfonyl)phenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80622-22-6

Molecular Formula

C13H12O4S

Molecular Weight

264.30 g/mol

IUPAC Name

4-(4-methylsulfonylphenoxy)phenol

InChI

InChI=1S/C13H12O4S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9,14H,1H3

InChI Key

HZGRFEXXUNXOJK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)O

Origin of Product

United States

Significance and Research Context of Phenoxy Sulfone Derivatives

Phenoxy-sulfone derivatives, also known as diaryl ether sulfones, are a class of compounds of considerable interest, primarily due to their role as monomers in the synthesis of high-performance polymers. The integration of a flexible ether linkage and a rigid, polar sulfone group between aromatic rings imparts a unique combination of properties to the resulting materials.

The sulfone group is known for being a strong, electron-withdrawing moiety that enhances the thermal and oxidative stability of a polymer chain. nih.govthieme-connect.com The diaryl sulfone structure, in particular, is a key component in a family of engineering thermoplastics known as poly(ether sulfone)s (PES). nih.govmdpi.com These materials are prized for their:

High thermal stability: The strong bonds and rigid nature of the sulfone group contribute to high glass transition temperatures and resistance to thermal degradation.

Mechanical strength: The aromatic backbone provides inherent rigidity and toughness.

Chemical resistance: These polymers are often resistant to a wide range of chemicals, including acids, bases, and hydrocarbons.

Biocompatibility: Certain formulations of PES are used in biomedical applications due to their inert nature. mdpi.com

These properties make phenoxy-sulfone based polymers valuable in demanding applications, including membranes for water purification and medical dialysis, aerospace components, electrical insulation, and automotive parts. nih.govmdpi.comresearchgate.netrsc.org The specific substituents on the aromatic rings of the monomer, such as the methylsulfonyl group in the titular compound, can be used to fine-tune properties like solubility, processability, and hydrophilicity for specialized applications. rsc.org

PropertySignificance in Phenoxy-Sulfone Derivatives
Ether Linkage Imparts flexibility, toughness, and improved processability to polymers.
Sulfone Group Provides rigidity, high thermal stability, oxidative resistance, and polarity.
Aromatic Rings Contribute to mechanical strength, and thermal and chemical stability.

Historical Perspectives on the Academic Investigation of Aromatic Ethers and Sulfones

The academic foundation for understanding a molecule like Phenol (B47542), 4-((4-methylsulfonyl)phenyl)sulfonyl)- rests on over a century of research into the synthesis of its core components: aromatic ethers and sulfones.

The synthesis of aromatic ethers was significantly advanced by the work of English chemist Alexander Williamson in the 1850s. chemistrytalk.orgbritannica.combritannica.com The Williamson ether synthesis, which involves the reaction of an alkoxide (or in this context, a phenoxide) with an alkyl halide, became a cornerstone of organic chemistry. wikipedia.orgunacademy.com This SN2 reaction provided a versatile and reliable method for creating the ether linkage (C-O-C). chemistrytalk.orgwikipedia.org While the classic Williamson synthesis is most effective with alkyl halides, subsequent developments, such as the Ullmann condensation, enabled the formation of diaryl ethers by using copper-based catalysts to couple an aryl halide with a phenol. wikipedia.org

The study of aromatic sulfones gained prominence with the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts in 1877. thermofisher.comwikipedia.orgchemistryviews.org The Friedel-Crafts acylation, in particular, provided a pathway to attach acyl groups to an aromatic ring using a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org This fundamental reaction paved the way for various sulfonation reactions, allowing for the direct introduction of sulfonyl groups onto aromatic rings and the synthesis of diaryl sulfones. thieme-connect.comwikipedia.org Early methods for sulfone synthesis also included the straightforward oxidation of sulfides, a technique that is still widely used today. nih.govorganic-chemistry.org These foundational discoveries in the 19th century enabled chemists to construct the complex architectures of phenoxy-sulfone derivatives.

ReactionDiscoveredSignificance
Williamson Ether Synthesis 1850Enabled the reliable formation of ether linkages from alcohols/phenols and alkyl halides. chemistrytalk.orgwikipedia.org
Friedel-Crafts Reactions 1877Provided a method to form carbon-carbon and carbon-heteroatom bonds on aromatic rings, foundational for sulfonylation. thermofisher.comwikipedia.org

Current Research Landscape and Unexplored Avenues Pertaining to Phenol, 4 4 Methylsulfonyl Phenyl Sulfonyl

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of Phenol, 4-(4-(methylsulfonyl)phenoxy)- (Target Molecule 1 ) identifies two primary bond disconnections that form the basis of most synthetic strategies: the C-O ether linkage and the C-S bond of the sulfone group.

Disconnection of the Diaryl Ether (C-O) Bond: This is the most common approach. It dissects the molecule into two key synthons: a phenoxide nucleophile and an electrophilic aryl partner. This leads to two potential precursor pairs:

Route A: 4-Hydroxyphenol (hydroquinone, 2 ) and an aryl halide such as 1-halo-4-(methylsulfonyl)benzene (3 ).

Route B: 4-(Methylsulfonyl)phenol (B50025) (4 ) and a 4-halophenol derivative or its protected form.

Disconnection of the Aryl Sulfone (C-S) Bond: A less direct but viable strategy involves forming the sulfone group on a pre-existing diaryl ether scaffold. This approach disconnects the C-S bond, leading to precursors such as:

Route C: 4-Phenoxyphenol (5 ) which can then undergo sulfonylation.

Route D: Oxidation of a diaryl sulfide (B99878) precursor, 4-(4-(methylthio)phenoxy)phenol (6 ).

These fundamental disconnections pave the way for the various synthetic methodologies discussed below.

Classical Synthetic Routes to Phenol, 4-(4-(methylsulfonyl)phenoxy)- Precursors

Traditional synthetic methods have long been employed to construct the core diaryl ether and aryl sulfone structures.

Etherification Reactions in Aromatic Systems for Phenol, 4-(4-(methylsulfonyl)phenoxy)- Synthesis

The classical formation of the diaryl ether linkage in molecules like Phenol, 4-(4-(methylsulfonyl)phenoxy)- primarily relies on nucleophilic aromatic substitution, most notably the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide, a process that is typically catalyzed by copper.

In the context of synthesizing the target molecule, a common approach involves the reaction of hydroquinone (B1673460) (2 ) or 4-methoxyphenol (B1676288) with an activated aryl halide like 1-chloro-4-(methylsulfonyl)benzene. The electron-withdrawing nature of the methylsulfonyl group activates the halide for nucleophilic displacement by the phenoxide. The reaction is generally conducted at high temperatures in the presence of a copper catalyst (e.g., CuI, Cu2O) and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to generate the phenoxide nucleophile in situ. ingentaconnect.comnih.gov

Sulfonylation Strategies for Aromatic Substrates Relevant to Phenol, 4-(4-(methylsulfonyl)phenoxy)-

The synthesis of the key precursor, 4-(methylsulfonyl)phenol (4 ), is a critical step in many synthetic routes. A prevalent classical method for its preparation involves the oxidation of 4-(methylthio)phenol (B156131) (7 ). This transformation can be achieved using various oxidizing agents. A common laboratory-scale procedure utilizes Oxone (potassium peroxymonosulfate) in a mixed solvent system like ethanol/water or methanol/water. chemicalbook.com Other oxidants such as sodium periodate (B1199274) have also been reported for this conversion.

Alternatively, direct sulfonylation of phenol can be attempted, but this approach often suffers from poor regioselectivity, yielding a mixture of ortho and para isomers. Therefore, the oxidation of the corresponding thioether is generally the preferred classical route for obtaining the desired para-substituted product with high purity.

Modern and Green Chemistry Approaches in the Synthesis of Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Advances in catalysis and a growing emphasis on sustainable practices have led to the development of more efficient and environmentally benign synthetic methods.

Catalytic Strategies for C-O and C-S Bond Formation in Phenol, 4-(4-(methylsulfonyl)phenoxy)- Synthesis

Modern cross-coupling reactions, catalyzed by transition metals like palladium and copper, have revolutionized the formation of C-O and C-S bonds, offering milder conditions and broader substrate scope compared to classical methods.

For C-O Bond Formation: Palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type cross-coupling reactions are at the forefront of diaryl ether synthesis. organic-chemistry.org These reactions allow for the coupling of phenols with aryl halides or triflates under significantly milder conditions than the traditional Ullmann condensation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. eurekaselect.comjsynthchem.com For instance, the use of specific ligands like N,N-dimethylglycine can facilitate copper-catalyzed couplings at lower temperatures. organic-chemistry.org

Catalyst SystemAryl HalidePhenolBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2 / LigandAryl BromidePhenolCs2CO3Toluene80-110High organic-chemistry.org
CuI / LigandAryl IodidePhenolK2CO3DMF90-130Good-Excellent ingentaconnect.comorganic-chemistry.org
CuI / Fe(acac)3Aryl HalidePhenolK2CO3NMP120Very Good organic-chemistry.org

For C-S Bond Formation: Modern methods for constructing the aryl sulfone moiety often involve the palladium- or copper-catalyzed coupling of an aryl halide or arylboronic acid with a sulfinate salt (e.g., sodium methanesulfinate). organic-chemistry.orgrsc.org This approach offers a direct and efficient route to the sulfone group. For example, a three-component palladium-catalyzed reaction has been developed using an aryl halide, an organolithium species, and a sulfur dioxide surrogate like DABSO, providing a convergent pathway to diverse sulfones. nih.gov

CatalystCoupling PartnersBase/AdditiveSolventTemperatureYieldReference
Pd(OAc)2Aryl Halide + SulfinateCs2CO3Dioxane90°CGood nih.gov
Cu-NP (on carbon)Arylboronic Acid + Sulfonyl Hydrazide-EtOHRoom TempGood rsc.org
PdCl2(dppf)Aryl Boronic Acid + Sulfonyl ChlorideK2CO3Toluene/H2O80°CGood organic-chemistry.org

Atom-Economy and Solvent-Free Methods for Phenol, 4-(4-(methylsulfonyl)phenoxy)- Production

The principles of green chemistry, particularly atom economy and the reduction of solvent use, are increasingly influencing the design of synthetic routes. chemijournal.comrsc.org

Solvent-Free and Greener Methods: To minimize environmental impact, researchers are exploring solvent-free reaction conditions. mdpi.commdpi.com Techniques such as mechanochemical grinding, where reactants are mixed in a ball mill, can promote reactions in the solid state, eliminating the need for solvents entirely. chemijournal.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often under solvent-free conditions or with significantly reduced solvent volumes, leading to higher energy efficiency and cleaner reactions. mdpi.com While specific solvent-free syntheses for Phenol, 4-(4-(methylsulfonyl)phenoxy)- are not extensively documented, the principles are applicable to its key bond-forming steps, such as the etherification and sulfonylation reactions. The use of greener, bio-based solvents instead of hazardous polar aprotic solvents like DMF or NMP is also a key consideration in modernizing these syntheses. mdpi.com

Total Synthesis Strategies Involving Phenol, 4-(4-(methylsulfonyl)phenoxy)- as a Target or Intermediate

The synthesis of Phenol, 4-(4-(methylsulfonyl)phenoxy)- can be approached via several retrosynthetic pathways. The key disconnection is the diaryl ether bond, leading to two primary strategies based on SNAr and Ullmann reactions.

Retrosynthetic Analysis:

SNAr-based Disconnection: The diaryl ether C-O bond is disconnected, placing a positive charge (or leaving group) on the sulfonyl-containing ring and a negative charge (nucleophile) on the phenol-containing ring. This leads to precursors like 4-halophenyl methyl sulfone and hydroquinone or 4-methoxyphenol. This is often the most efficient route due to the powerful activating effect of the methylsulfonyl group.

Ullmann-based Disconnection: This disconnection is similar but implies a copper-catalyzed process. The precursors would be 4-(methylsulfonyl)phenol and a 4-halophenol derivative (e.g., 4-iodophenol), which are coupled in the presence of a copper catalyst and a base.

As a Target Molecule:

A common laboratory-scale synthesis would proceed via the SNAr pathway:

Step 1: Preparation of the Nucleophile. Hydroquinone is treated with one equivalent of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to generate the potassium or sodium salt of the monophenoxide. Using a protected phenol like 4-methoxyphenol is also a viable option. mdma.ch

Step 2: SNAr Reaction. 1-Fluoro-4-(methylsulfonyl)benzene or 1-chloro-4-(methylsulfonyl)benzene is added to the solution of the phenoxide. The fluoro derivative is generally more reactive in SNAr reactions. masterorganicchemistry.com The mixture is heated to facilitate the substitution reaction, yielding the protected diaryl ether.

Step 3: Deprotection (if necessary). If a protected phenol like 4-methoxyphenol was used, the methyl ether would need to be cleaved using a reagent like boron tribromide (BBr₃) to reveal the final phenolic hydroxyl group.

As an Intermediate:

Phenol, 4-(4-(methylsulfonyl)phenoxy)- serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. The free phenolic hydroxyl group is a versatile functional handle for further modifications.

Polymer Synthesis: The phenol can be used as a monomer in the synthesis of high-performance polymers like poly(ether sulfone)s or polycarbonates. The diaryl ether sulfone motif is known to impart thermal stability and desirable mechanical properties to polymers.

Pharmaceutical Synthesis: The phenolic group can be alkylated or acylated to introduce new functionalities or link the molecule to other pharmacophores. It can also be converted into a triflate, which can then participate in various cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.

Scalability and Industrial Synthesis Considerations for Phenol, 4-(4-(methylsulfonyl)phenoxy)-

The large-scale production of Phenol, 4-(4-(methylsulfonyl)phenoxy)- requires a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally sound. Industrial processes for similar 4-phenoxyphenols often favor continuous or semi-continuous operations to maximize throughput and consistency. justia.comgoogle.com

Comparison of Synthetic Routes for Scalability:

Nucleophilic Aromatic Substitution (SNAr): This is often the preferred route for industrial synthesis. The strong activation provided by the methylsulfonyl group allows for high reaction efficiency and selectivity. The use of relatively inexpensive starting materials like 4-chlorophenyl methyl sulfone and hydroquinone, along with common bases like potassium carbonate or sodium hydroxide, makes the process economically viable. Furthermore, avoiding heavy metal catalysts like copper simplifies product purification and waste disposal.

Ullmann Condensation: While effective, the traditional Ullmann reaction can be less attractive for large-scale production due to the need for stoichiometric or high loadings of copper catalysts, high reaction temperatures, and often, the use of more expensive aryl iodides or bromides. wikipedia.org The removal of copper from the final product to meet regulatory standards (especially for pharmaceutical applications) can add significant cost and complexity to the purification process.

Key Industrial Process Considerations:

ParameterIndustrial Consideration
Starting Materials Sourcing of raw materials like 4-halophenyl methyl sulfone and hydroquinone must be reliable and cost-effective. The purity of starting materials is critical to avoid side reactions and simplify purification. google.com
Solvent High-boiling polar aprotic solvents (e.g., DMSO, DMF, NMP, sulfolane) are typically used to facilitate the reaction. Solvent selection involves a trade-off between reactivity, cost, ease of recovery/recycling, and environmental/safety profile.
Base Inorganic bases like K₂CO₃ and NaOH are preferred due to their low cost and high efficiency. The choice of base can impact reaction rate and selectivity. Anhydrous conditions are often necessary.
Reaction Conditions Temperature control is critical to manage the exothermicity of the reaction and minimize the formation of byproducts. Continuous flow reactors can offer superior heat and mass transfer compared to large batch reactors, improving safety and yield. justia.com
Work-up & Purification The work-up typically involves quenching the reaction, separating the organic and aqueous phases, and removing the solvent. Purification on an industrial scale is preferably achieved by crystallization or recrystallization rather than chromatography, as it is more cost-effective for large quantities. The solid nature of the final product facilitates isolation.
Waste Management The process generates salt byproducts from the base and potentially solvent waste. An efficient solvent recovery system is crucial for economic and environmental reasons. If an Ullmann route is used, disposal and/or recovery of the copper-containing waste stream is a significant consideration.
Safety Handling large quantities of caustic bases, high-boiling flammable solvents, and potentially pressurized reactors requires strict adherence to industrial safety protocols. Process hazard analysis (PHA) is essential to identify and mitigate risks.

Theoretical and Computational Investigations of Phenol, 4 4 Methylsulfonyl Phenoxy

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals of Phenol (B47542), 4-(4-(methylsulfonyl)phenoxy)-

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of compounds like Phenol, 4-(4-(methylsulfonyl)phenoxy)-.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For aromatic compounds containing sulfonyl groups, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is often associated with the electron-withdrawing sulfonyl group. In the case of Phenol, 4-(4-(methylsulfonyl)phenoxy)-, the phenoxy group is electron-donating, and the methylsulfonyl group is electron-withdrawing. This electronic push-pull system influences the distribution and energies of the frontier orbitals. Theoretical calculations on similar sulfonamide products have shown that variations in molecular structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. ijaers.com For instance, a lower energy gap in related compounds has been correlated with enhanced charge transfer interactions within the molecule. ijaers.com

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for a Model Aryl Sulfone Compound

ParameterValue (eV)Significance
HOMO Energy (EHOMO)-6.244Indicates electron-donating ability
LUMO Energy (ELUMO)-1.611Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.633Correlates with chemical reactivity and stability
Electronegativity (χ)3.9275Tendency to attract electrons
Chemical Hardness (η)2.3165Resistance to change in electron distribution

Note: The data presented in this table are for illustrative purposes based on calculations of a related sulfonamide compound ijaers.com and are intended to demonstrate the type of information obtained from DFT calculations, not the specific values for Phenol, 4-(4-(methylsulfonyl)phenoxy)-.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For Phenol, 4-(4-(methylsulfonyl)phenoxy)-, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the ether linkage, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the regions around the phenyl rings attached to the electron-withdrawing sulfonyl group would exhibit a more positive potential. Studies on similar molecules, such as phenoxyphenols, have utilized MEP maps to understand their reactive behavior. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping through Computational Methods for Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. Phenol, 4-(4-(methylsulfonyl)phenoxy)- possesses several rotatable bonds, particularly around the ether and sulfonyl linkages, leading to various possible conformations. Computational methods can map the potential energy surface (PES) by systematically rotating these bonds and calculating the corresponding energy. The resulting PES identifies the low-energy conformations (local and global minima) that the molecule is most likely to adopt.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions of Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with its environment, such as a solvent. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and the surrounding solvent molecules.

For Phenol, 4-(4-(methylsulfonyl)phenoxy)-, MD simulations in an aqueous environment could reveal how water molecules solvate the polar hydroxyl and sulfonyl groups and interact with the aromatic rings. Such simulations are particularly valuable for understanding the behavior of related polysulfone-based materials in applications like membranes, where interactions with water are critical. acs.orgresearchgate.netensam.eumdpi.com MD studies on polysulfones have provided insights into their nanophase-segregated structures and transport properties in hydrated states. acs.orgresearchgate.netmdpi.com These simulations can also elucidate the flexibility of the molecule by observing the fluctuations in dihedral angles over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions of Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds.

For a class of compounds including Phenol, 4-(4-(methylsulfonyl)phenoxy)-, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or toxicity. This would involve calculating a set of molecular descriptors for a series of related diaryl ether sulfones and then using statistical methods to build a predictive model. QSAR studies on indoyl aryl sulfone derivatives have successfully identified key molecular properties that govern their biological activity. researchgate.netderpharmachemica.com These studies often highlight the importance of descriptors related to hydrophobicity, electronics, and sterics in determining the activity of such compounds. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorsInformation Provided
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesDescribes the electronic distribution and reactivity.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelates to the size and shape of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Indicates the molecule's affinity for nonpolar environments.
Topological Connectivity indices, Wiener indexEncodes information about the molecular graph and branching.

Electronic Structure Calculations for Spectroscopic Prediction and Interpretation of Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. These predictions are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular vibrations or electronic transitions.

For Phenol, 4-(4-(methylsulfonyl)phenoxy)-, DFT calculations can predict its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific peaks to the stretching and bending modes of the various functional groups, such as the O-H, C-O, S=O, and C-S bonds. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands in the UV-Vis spectrum. Computational studies on molecules with similar structural motifs, like (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol, have demonstrated good agreement between calculated and experimental spectroscopic data. researchgate.net

Reaction Mechanisms and Chemical Transformations of Phenol, 4 4 Methylsulfonyl Phenoxy

Nucleophilic and Electrophilic Aromatic Substitution Reactions of Phenol (B47542), 4-(4-(methylsulfonyl)phenoxy)-

The reactivity of the two aromatic rings in Phenol, 4-(4-(methylsulfonyl)phenoxy)- towards substitution reactions is markedly different due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS)

The phenol ring is highly activated towards electrophilic attack. The hydroxyl (-OH) group is a potent activating group that directs incoming electrophiles to the ortho and para positions. byjus.comucalgary.ca Similarly, the aryloxy group (-OAr) is also activating and ortho, para-directing. In this molecule, the para position on the phenol ring is occupied by the phenoxy substituent. Consequently, electrophilic substitution is predicted to occur predominantly at the ortho positions (C2 and C6) relative to the hydroxyl group. byjus.commlsu.ac.in The other ring, bearing the methylsulfonyl (-SO2CH3) group, is strongly deactivated towards electrophiles, making the phenol ring the exclusive site for this type of reaction under typical conditions.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Reaction with bromine in a non-polar solvent like CS2 would likely yield monobrominated products at the ortho position. mlsu.ac.in Using bromine water would lead to the formation of 2,6-dibromo-4-(4-(methylsulfonyl)phenoxy)phenol. byjus.commlsu.ac.in

Nitration: Treatment with dilute nitric acid at low temperatures is expected to produce the ortho-nitro derivative, 2-nitro-4-(4-(methylsulfonyl)phenoxy)phenol. byjus.commlsu.ac.in

Sulfonation: The reaction with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-sulfonated product is favored, while higher temperatures favor the para product. mlsu.ac.in Since the para position is blocked, sulfonation would yield 2-hydroxy-5-(4-(methylsulfonyl)phenoxy)benzenesulfonic acid.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Products

ReactionReagentPredicted Major Product
BrominationBr₂ in CS₂2-bromo-4-(4-(methylsulfonyl)phenoxy)phenol
NitrationDilute HNO₃2-nitro-4-(4-(methylsulfonyl)phenoxy)phenol
SulfonationH₂SO₄ (low temp.)2-hydroxy-5-(4-(methylsulfonyl)phenoxy)benzenesulfonic acid

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires a potent electron-withdrawing group (EWG) to activate the ring and a good leaving group (usually a halide). libretexts.org The phenyl ring bearing the methylsulfonyl group is well-suited for SNAr. The -SO2CH3 group is a powerful EWG that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com While Phenol, 4-(4-(methylsulfonyl)phenoxy)- itself does not have a leaving group for a standard SNAr reaction, if a derivative, such as 1-fluoro-4-(methylsulfonyl)benzene, were reacted with a nucleophile like the phenoxide of the target molecule, the reaction would proceed. The mechanism involves the attack of the nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. libretexts.org

Oxidation and Reduction Pathways of Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Oxidation Pathways

Phenols are susceptible to oxidation, often yielding complex product mixtures. researchgate.netlibretexts.org The oxidation of Phenol, 4-(4-(methylsulfonyl)phenoxy)- would initiate at the electron-rich phenol moiety.

Formation of a Phenoxyl Radical: Mild oxidizing agents can abstract the hydrogen atom from the phenolic hydroxyl group, forming a stabilized phenoxyl radical. researchgate.netnih.gov

Formation of Quinone-like Structures: Stronger oxidizing agents, such as chromic acid, can oxidize phenols to quinones. libretexts.orgyoutube.com In this case, oxidation could potentially lead to a benzoquinone derivative, although the substitution pattern makes this complex.

Oxidative Coupling: Phenoxyl radicals can couple with each other, leading to the formation of biphenyl (B1667301) diols or polymeric structures. researchgate.netnih.gov

Reduction Pathways

The reduction of Phenol, 4-(4-(methylsulfonyl)phenoxy)- would target the aromatic rings.

Catalytic Hydrogenation: In the presence of a metal catalyst like nickel, platinum, or palladium, hydrogen gas can reduce the aromatic rings to their corresponding cyclohexane (B81311) rings at elevated temperatures and pressures. mlsu.ac.inmlsu.ac.in This would result in the formation of 4-(4-(methylsulfonyl)cyclohexyloxy)cyclohexanol.

Resistance of the Sulfone Group: The methylsulfonyl group is generally resistant to catalytic hydrogenation under conditions that reduce aromatic rings.

Catalytic Reactions Involving Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Beyond simple hydrogenation, the molecule can participate in other catalytic transformations.

Catalytic Hydroxylation: The activated phenol ring could undergo hydroxylation in the presence of specific catalysts. For instance, using hydrogen peroxide with catalysts like titanium silicalite-1 (TS-1) or certain metal-organic frameworks (MOFs) can introduce an additional hydroxyl group, likely at one of the ortho positions. mdpi.com

Cross-Coupling Reactions (Potential): While not a direct reaction of the parent molecule, the phenolic hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group. This derivative could then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds at the C4 position of the phenol ring. researchgate.net

Photolytic Degradation Pathways and Mechanism of Photodecomposition of Phenol, 4-(4-(methylsulfonyl)phenoxy)-

The photolytic degradation of phenolic compounds, often enhanced by a semiconductor photocatalyst like titanium dioxide (TiO₂), proceeds through a radical-mediated mechanism. researchgate.netmdpi.com

Generation of Reactive Oxygen Species (ROS): Upon UV irradiation, the photocatalyst generates electron-hole pairs. These react with water and oxygen to produce highly reactive species, most notably the hydroxyl radical (•OH). researchgate.netmdpi.com

Attack on the Aromatic Ring: The electrophilic hydroxyl radical readily attacks the electron-rich phenol ring of Phenol, 4-(4-(methylsulfonyl)phenoxy)-. nih.gov This leads to the formation of hydroxylated intermediates, such as catechol or hydroquinone (B1673460) analogues.

Intermediate Formation: The initial products of degradation are typically dihydroxybenzene derivatives. nih.gov For example, attack at the ortho position would yield a catechol-type structure.

Ring Cleavage and Mineralization: Continued attack by hydroxyl radicals leads to the opening of the aromatic ring, forming aliphatic intermediates like maleic acid. nih.gov Eventually, these intermediates can be completely mineralized to carbon dioxide, water, and sulfate (B86663) ions. researchgate.net The ether linkage is also a potential site for photolytic cleavage.

Hydrolytic Stability and Hydrolysis Mechanisms of Phenol, 4-(4-(methylsulfonyl)phenoxy)- in Various pH Conditions

The core structure of Phenol, 4-(4-(methylsulfonyl)phenoxy)- is exceptionally stable towards hydrolysis under a wide range of pH conditions.

Diaryl Ether Linkage: The carbon-oxygen bond in a diaryl ether is significantly stronger than in an alkyl ether or an ester due to the sp² hybridization of the carbon atoms. Cleavage of this bond requires harsh conditions not typically encountered in aqueous solutions from acidic to basic pH.

Sulfone Group: The carbon-sulfur bonds in the methylsulfonyl group are also highly resistant to hydrolysis.

Effect of pH: The primary influence of pH is on the phenolic hydroxyl group. In basic conditions (high pH), the phenol will deprotonate to form the corresponding phenoxide ion. While this increases the electron density of the attached ring, it does not render the ether or sulfone linkages susceptible to hydrolysis. Unlike esters, which readily hydrolyze in basic conditions, the functional groups in this molecule are chemically robust. researchgate.net

Interactive Data Table: Hydrolytic Stability of Functional Groups

Functional GroupBond TypeHydrolytic StabilityRationale
Diaryl EtherAr-O-ArVery HighStrong sp² C-O bond
SulfoneAr-SO₂-CH₃Very HighStrong, stable C-S and S=O bonds
PhenolAr-OHStable (group)C-O bond is stable; acidic proton reacts with base

Thermal Decomposition Mechanisms of Phenol, 4-(4-(methylsulfonyl)phenoxy)-

At elevated temperatures in the absence of oxygen (pyrolysis), Phenol, 4-(4-(methylsulfonyl)phenoxy)- will undergo thermal decomposition. The degradation pathway is dictated by the relative strengths of the chemical bonds.

Initial Bond Cleavage: The weakest bonds are most likely to break first. The most probable initial steps involve the homolytic cleavage of the diaryl ether C-O bonds or the aryl C-S bond. nih.gov

Ether Bond Scission: Cleavage of the Ar-O bond would produce a phenoxyl radical and a 4-(methylsulfonyl)phenyl radical.

C-S Bond Scission: Cleavage of the bond between the aromatic ring and the sulfone group would yield a 4-phenoxyphenyl radical and a methylsulfonyl radical (•SO₂CH₃).

Radical Cascade: These primary radicals are highly reactive and will initiate a cascade of subsequent reactions, including hydrogen abstraction from other molecules, radical recombination, and fragmentation. nasa.gov

Formation of Stable Products: As decomposition proceeds, the complex mixture of radicals will rearrange and fragment to form smaller, more stable volatile products such as phenol, benzene (B151609) derivatives, sulfur dioxide (SO₂), carbon monoxide (CO), carbon dioxide (CO₂), methane (B114726) (CH₄), and water. nih.govnasa.gov

Char Formation: At very high temperatures, these reactions ultimately lead to the formation of a carbonaceous, non-volatile residue known as char. nasa.gov Research on phenol-formaldehyde resins shows that decomposition between 350°C and 850°C results in a wide range of volatile products and a final carbon char. nasa.gov

Environmental Fate and Biodegradation of Phenol, 4 4 Methylsulfonyl Phenoxy

Abiotic Degradation Pathways in Environmental Matrices for Phenol (B47542), 4-(4-(methylsulfonyl)phenoxy)-

Abiotic degradation, encompassing processes such as photodegradation and hydrolysis, plays a crucial role in the transformation of Phenol, 4-(4-(methylsulfonyl)phenoxy)- in the environment, particularly in aquatic systems.

Photodegradation, or photolysis, is anticipated to be a significant abiotic degradation pathway for Phenol, 4-(4-(methylsulfonyl)phenoxy)- in sunlit surface waters. The presence of aromatic rings and a sulfonyl group suggests susceptibility to transformation upon absorption of ultraviolet (UV) radiation. Studies on the structurally analogous compound, Bisphenol S (BPS), have demonstrated rapid photolysis in aqueous solutions. For instance, 99% of BPS was reported to degrade within 4 hours under UV radiation. industrialchemicals.gov.au The rate of photolytic degradation can be influenced by the pH of the water, with faster degradation observed in alkaline solutions due to the ionization of the phenolic hydroxyl group. industrialchemicals.gov.au In pure water, the half-life of BPS has been determined to be as short as 43 minutes. industrialchemicals.gov.au It is plausible that Phenol, 4-(4-(methylsulfonyl)phenoxy)- would exhibit similar photodegradation kinetics, leading to its eventual mineralization in natural surface waters. industrialchemicals.gov.au The primary mechanism of photodegradation for such compounds involves the cleavage of the ether or sulfonyl bonds and subsequent reactions of the resulting radical species.

Microbial Biodegradation Pathways and Metabolites of Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Microbial activity is a primary driver for the breakdown of organic compounds in the environment. The biodegradation of Phenol, 4-(4-(methylsulfonyl)phenoxy)- is expected to involve various microbial populations capable of cleaving aromatic rings and metabolizing organosulfur compounds.

Both aerobic and anaerobic microorganisms are expected to contribute to the biodegradation of Phenol, 4-(4-(methylsulfonyl)phenoxy)-. omicsonline.org Aerobic biodegradation, which occurs in the presence of oxygen, is generally a more rapid process for many organic pollutants. omicsonline.org For phenolic compounds, aerobic degradation often proceeds through hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage by dioxygenase enzymes. nih.govfrontiersin.org This can occur via either the ortho- or meta-cleavage pathway, leading to the formation of intermediates that can enter central metabolic pathways. nih.govfrontiersin.orgresearchgate.net

Anaerobic degradation, occurring in oxygen-depleted environments such as sediments and some groundwater, is also a potential pathway. omicsonline.org While generally slower than aerobic degradation, anaerobic consortia can degrade phenolic structures. For the related compound BPS, partial degradation has been observed in anaerobic sediment systems, with about 60% disappearing between day 60 and day 80 in one study. industrialchemicals.gov.au Another study using a bacterial consortium from river sediments showed up to 99% degradation of BPS in 10 days under anaerobic conditions. industrialchemicals.gov.au

The following table summarizes the expected degradation under different conditions, based on data for structurally similar compounds.

ConditionDegradation PotentialKey ProcessesExpected Rate
Aerobic HighPhenolic ring hydroxylation, ring cleavageRapid in soils, slower in aquatic environments
Anaerobic ModerateReductive cleavage, fermentationSlower than aerobic, significant in sediments

While specific microbial strains capable of degrading Phenol, 4-(4-(methylsulfonyl)phenoxy)- have not been identified, numerous microorganisms are known to degrade phenolic compounds and organosulfur compounds. Bacteria from the genus Pseudomonas are well-known for their ability to degrade a wide variety of aromatic compounds, including phenols, often utilizing them as a sole source of carbon and energy. nih.govresearchgate.net For instance, Pseudomonas fluorescens has been shown to degrade phenol via a meta-cleavage pathway. nih.gov Other genera such as Acinetobacter, Alcaligenes, and Rhodococcus also contain species capable of phenolic compound degradation. nih.govacademicjournals.orgmdpi.com

The degradation of the sulfonyl moiety would likely involve bacteria with sulfur-specific enzyme systems. nih.gov Some bacteria can utilize organosulfur compounds as a sulfur source, cleaving carbon-sulfur bonds. nih.gov It is likely that a consortium of different microbial species would be involved in the complete mineralization of Phenol, 4-(4-(methylsulfonyl)phenoxy)-, with some species attacking the phenolic rings and others metabolizing the sulfur-containing fragments.

Environmental Persistence and Transformation Products of Phenol, 4-(4-(methylsulfonyl)phenoxy)-

The environmental persistence of Phenol, 4-(4-(methylsulfonyl)phenoxy)- is a function of the rates of the degradation processes discussed above. Based on data for BPS, this compound is not expected to be highly persistent in the environment. industrialchemicals.gov.au It is likely to be more recalcitrant to biodegradation in aquatic environments compared to some other bisphenols, but it biodegrades rapidly in soils and sediments. industrialchemicals.gov.au

Transformation products resulting from the degradation of Phenol, 4-(4-(methylsulfonyl)phenoxy)- would depend on the specific degradation pathway.

Photodegradation is likely to produce smaller phenolic compounds and sulfonic acids through the cleavage of the ether and sulfonyl bonds.

Aerobic biodegradation would likely yield hydroxylated intermediates (catechols) before ring cleavage, leading to the formation of aliphatic acids that are further mineralized to carbon dioxide and water. nih.gov

Anaerobic biodegradation may result in the formation of simpler phenols and sulfide (B99878) from the reduction of the sulfonyl group.

The following table outlines potential transformation products based on known degradation pathways of similar compounds.

Degradation PathwayPotential Transformation Products
PhotodegradationSimpler phenols, benzenesulfonic acid derivatives
Aerobic BiodegradationCatechol derivatives, aliphatic carboxylic acids
Anaerobic BiodegradationSimpler phenols, sulfide

Information on the Environmental Properties of Phenol, 4-(4-(methylsulfonyl)phenoxy)- is Not Publicly Available

Following a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the environmental fate, biodegradation, bioavailability, or environmental transport mechanisms for the chemical compound Phenol, 4-(4-(methylsulfonyl)phenoxy)-, with the corresponding CAS number 97548-67-1.

The available research and data pertain to structurally related but distinct compounds such as Bisphenol S (BPS), Bisphenol A (BPA), and other general phenols. However, the unique structure of Phenol, 4-(4-(methylsulfonyl)phenoxy)-, which includes a diphenyl ether linkage, prevents the scientifically sound extrapolation of data from these other compounds to predict its environmental behavior. Key properties such as water solubility, soil adsorption coefficient (Koc), vapor pressure, and susceptibility to microbial degradation are highly dependent on the specific molecular structure.

Without dedicated studies on Phenol, 4-(4-(methylsulfonyl)phenoxy)-, it is not possible to provide a scientifically accurate and detailed account of its bioavailability and environmental transport as requested. Creating content on this specific topic would require speculation and would not meet the standards of a factual, data-driven article.

Therefore, the section on the environmental fate and biodegradation of Phenol, 4-(4-(methylsulfonyl)phenoxy)- cannot be completed at this time due to a lack of available scientific data.

Applications of Phenol, 4 4 Methylsulfonyl Phenoxy in Advanced Materials and As a Synthetic Building Block

Integration into Polymer Architectures and Macromolecular Design for Phenol (B47542), 4-(4-(methylsulfonyl)phenoxy)- Derivatives

The molecular structure of Phenol, 4-(4-(methylsulfonyl)phenoxy)- is well-suited for integration into polymer chains, either as a monomer in step-growth polymerization or as a functional group grafted onto existing polymer backbones.

Poly(arylene ether sulfone)s (PAES) are a class of high-performance amorphous thermoplastics known for their exceptional thermal and oxidative stability, chemical resistance, and mechanical toughness. wikipedia.org These polymers are typically synthesized via nucleophilic aromatic substitution (SNAr) step-growth polymerization, reacting a bisphenol with an activated dihalide monomer, such as bis(4-chlorophenyl)sulfone.

A molecule with the core structure of Phenol, 4-(4-(methylsulfonyl)phenoxy)- can be adapted to serve as an AB-type monomer for self-polycondensation. By including a leaving group, such as a halogen (e.g., fluorine or chlorine), on the sulfone-containing ring opposite the ether linkage (e.g., 4-fluoro-4’-(hydroxyphenyloxy)diphenylsulfone), a single monomer possesses both the nucleophilic phenoxide and the electrophilic activated aryl halide. researchgate.net

The polymerization process involves the following steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane. This forms a more reactive phenoxide nucleophile.

Nucleophilic Aromatic Substitution: The resulting phenoxide attacks the electron-deficient aromatic carbon of another monomer molecule, displacing the halide leaving group. The electron-withdrawing sulfone group activates the ring towards this nucleophilic attack. researchgate.net

Chain Propagation: This process repeats, building a long polyether sulfone chain. The self-polycondensation of AB-type monomers is an effective route to high-molecular-weight polymers, as it inherently maintains a perfect 1:1 stoichiometry of reactive groups. researchgate.net

Polymers produced from such monomers exhibit properties characteristic of high-performance plastics, including high glass transition temperatures (Tg) and excellent thermal stability.

Table 1: Representative Thermal Properties of Aromatic Polyether Sulfones This table presents typical data for the class of polyether sulfones to illustrate their high-performance characteristics. Specific values for a homopolymer of a Phenol, 4-(4-(methylsulfonyl)phenoxy)- derivative would depend on the exact monomer structure and resulting molecular weight.

Polymer TypeMonomersGlass Transition Temp. (Tg)Decomposition Temp. (TGA, 5% wt. loss)
PES Bisphenol S + Dichlorodiphenyl sulfone~225 °C>500 °C
PSU Bisphenol A + Dichlorodiphenyl sulfone~185 °C>480 °C
AB-Type PES 4-fluoro-4’-(hydroxyphenyloxy)diphenylsulfone>200 °C>500 °C

Beyond its use as a primary monomer, the Phenol, 4-(4-(methylsulfonyl)phenoxy)- moiety can be incorporated into other polymers to modify their properties. This is often achieved through post-polymerization functionalization, where a pre-formed polymer is chemically altered. mdpi.com

The reactive phenol group on the molecule allows it to be grafted onto polymer backbones containing suitable electrophilic sites. For example, a polymer with chloromethyl or epoxy groups could react with the phenoxide of Phenol, 4-(4-(methylsulfonyl)phenoxy)- to form a stable ether linkage. This approach allows for the precise introduction of the diaryl ether sulfone unit, which can enhance a polymer's thermal stability, alter its solubility, or introduce specific interfacial properties without fundamentally changing the primary polymer backbone. mdpi.com

Role in Organic Electronics and Optoelectronic Materials Incorporating Phenol, 4-(4-(methylsulfonyl)phenoxy)- Moieties

The electronic nature of the diaryl ether sulfone structure makes it a candidate for use in organic electronic materials. The combination of electron-withdrawing and electron-donating components within the same molecule is a key design principle for creating functional organic semiconductors. case.eduinteresjournals.org

The key to the electronic function of this moiety lies in its components:

Electron-Withdrawing Unit: The sulfonyl group (-SO₂) is strongly electron-withdrawing. When incorporated into a conjugated polymer backbone, it lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can improve the stability of the material against oxidation (air stability) and facilitate electron injection in n-type semiconductors. wikipedia.org

Electron-Donating/Conjugating Units: The phenoxy groups and aromatic rings provide π-conjugation pathways. Charge carriers (electrons or holes) can be transported along these conjugated segments. interesjournals.org

While polymers made exclusively from Phenol, 4-(4-(methylsulfonyl)phenoxy)- are not primarily designed for high conductivity, the incorporation of this unit into a conjugated polymer backbone can be used to tune the material's electronic properties. For instance, copolymerizing a monomer based on this structure with more traditional electron-donating monomers can create donor-acceptor polymers. Such polymers are central to applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The stability and processability inherited from the polyether sulfone family are also advantageous for creating robust thin films required in electronic devices. researchgate.netchemscene.com

In the design of organic electronic devices, materials must be engineered to have specific energy levels for efficient charge injection, transport, and recombination. The Phenol, 4-(4-(methylsulfonyl)phenoxy)- moiety can be used as a building block to achieve these goals.

Host Materials for OLEDs: The high thermal stability and wide bandgap of some sulfone-containing polymers make them suitable as host materials in phosphorescent OLEDs (PhOLEDs). They can form stable amorphous films and provide a matrix for dispersing emissive guest molecules.

Gate Dielectrics in OFETs: The polar nature of the sulfone group can lead to materials with high dielectric constants. Polymers incorporating this moiety could be explored as gate dielectric layers in organic field-effect transistors (OFETs), potentially enabling lower operating voltages.

Interfacial Layers: The phenolic end of the molecule can be used to anchor the material to metal oxide surfaces (like ITO or ZnO), which are common electrodes in organic electronic devices. This can improve adhesion and create favorable energy level alignment for charge injection or extraction.

Supramolecular Assembly and Self-Assembled Structures Based on Phenol, 4-(4-(methylsulfonyl)phenoxy)-

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The structure of Phenol, 4-(4-(methylsulfonyl)phenoxy)- contains several functional groups capable of participating in these interactions, making it a candidate for forming self-assembled materials.

The primary non-covalent interactions available are:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This can lead to the formation of chains, rosettes, or other ordered arrangements between molecules.

Dipole-Dipole Interactions: The sulfonyl group possesses a strong dipole moment due to the polarized S=O bonds. These dipoles can interact, leading to an organized packing of molecules in the solid state or in solution. Recent research has shown that sulfone-sulfone bonding can be a driving force for the dynamic self-assembly of homopolymers into nanostructured hydrogels.

π-π Stacking: The multiple aromatic rings in the molecule can interact through π-π stacking, where the electron clouds of adjacent rings align. This interaction contributes to the formation of ordered columnar or lamellar structures.

These directional, non-covalent forces can guide the assembly of Phenol, 4-(4-(methylsulfonyl)phenoxy)- derivatives into liquid crystals, organogels, or highly ordered thin films. The final structure depends on a delicate balance between these competing interactions, which can be tuned by chemical modification of the molecule or by changing external conditions like solvent or temperature. Such self-assembled structures are of interest for creating materials with anisotropic properties, such as directional charge transport or polarized light emission.

Phenol, 4-(4-(methylsulfonyl)phenoxy)-, a diaryl ether sulfone derivative, holds significant potential in the realms of advanced materials and as a versatile building block in complex organic synthesis. Its rigid aromatic structure, combined with the thermal and chemical stability imparted by the sulfonyl group and the reactivity of the phenolic hydroxyl group, makes it a valuable precursor for a range of high-performance materials and a strategic intermediate in the synthesis of intricate molecular architectures.

While specific research detailing the direct application of Phenol, 4-(4-(methylsulfonyl)phenoxy)- as a monomer is not extensively documented in publicly available literature, its structural analogy to well-established monomers in polymer chemistry allows for informed projections of its utility. The core structure is closely related to monomers used in the synthesis of poly(arylene ether sulfone)s (PAES), a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The incorporation of a monomer like Phenol, 4-(4-(methylsulfonyl)phenoxy)- into a poly(ether sulfone) backbone could potentially offer several advantages. The presence of the second phenoxy ring could enhance chain rigidity and thermal stability, while the methylsulfonyl group can influence solubility and intermolecular interactions. It is plausible that this monomer could be copolymerized with other bisphenols and dihalodiaryl sulfones to tailor the properties of the resulting polymer for specific applications, such as in membranes for gas separation or water purification, advanced composites for the aerospace and automotive industries, and as high-temperature resistant coatings and adhesives.

The table below outlines the potential properties that could be imparted to poly(ether sulfone)s by incorporating Phenol, 4-(4-(methylsulfonyl)phenoxy)- as a comonomer.

Property EnhancementRationalePotential Applications
Increased Glass Transition Temperature (Tg) The rigid diaryl ether sulfone structure would restrict segmental motion of the polymer chains.High-temperature engineering plastics, aerospace components.
Enhanced Thermal Stability The inherent stability of the aromatic ether and sulfone linkages contributes to resistance to thermal degradation.Materials for demanding thermal environments, electronics.
Modified Solubility The polarity of the methylsulfonyl group could alter the solubility profile of the polymer, allowing for processing in a wider range of solvents.Membrane fabrication, solution-cast films and coatings.
Improved Mechanical Strength The rigid backbone is expected to contribute to a high tensile strength and modulus.Structural components, advanced composites.

Precursor or Intermediate in the Synthesis of Complex Organic Molecules from Phenol, 4-(4-(methylsulfonyl)phenoxy)-

The chemical architecture of Phenol, 4-(4-(methylsulfonyl)phenoxy)- makes it a valuable intermediate for the synthesis of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The molecule possesses two key reactive sites: the phenolic hydroxyl group and the aromatic rings, which can be subjected to various chemical transformations.

The phenolic -OH group can undergo a wide range of reactions, including:

Etherification: To introduce a variety of functional groups.

Esterification: To form corresponding esters.

O-arylation: To create more complex diaryl ether structures.

The aromatic rings of the diaryl ether sulfone core are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of additional functionalities. The sulfone group can also direct ortho-lithiation, providing a handle for further selective functionalization.

Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in organic chemistry that enables the creation of a library of structurally diverse compounds from a common intermediate. Phenol, 4-(4-(methylsulfonyl)phenoxy)- is an excellent candidate for such a synthetic approach. Starting from this central core, a multitude of derivatives can be generated by systematically modifying its reactive sites.

For instance, a divergent synthesis strategy could commence with the selective protection of the phenolic hydroxyl group, followed by functionalization of the aromatic rings. Subsequent deprotection and reaction of the hydroxyl group with a different set of reagents would lead to a diverse array of molecules. This approach is particularly valuable in drug discovery, where the generation of a library of related compounds is essential for structure-activity relationship (SAR) studies.

The following table illustrates a hypothetical divergent synthesis scheme starting from Phenol, 4-(4-(methylsulfonyl)phenoxy)-.

Starting MaterialReaction Step 1Intermediate AReaction Step 2aProduct AReaction Step 2bProduct B
Phenol, 4-(4-(methylsulfonyl)phenoxy)-Protection of -OHProtected PhenolNitration of Aromatic RingNitro DerivativeHalogenation of Aromatic RingHalo Derivative
Phenol, 4-(4-(methylsulfonyl)phenoxy)-Etherification of -OHEther DerivativeNitration of Aromatic RingNitro-Ether DerivativeHalogenation of Aromatic RingHalo-Ether Derivative

Utility in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to synthesize a specific, often complex, molecule, such as a natural product or a designed bioactive compound. The diaryl ether sulfone motif is present in a number of biologically active molecules, and Phenol, 4-(4-(methylsulfonyl)phenoxy)- can serve as a key building block in the synthesis of such targets.

The rigid and defined geometry of the diaryl ether sulfone core can act as a scaffold to which other functionalities can be attached in a controlled manner. This is particularly important in the synthesis of molecules where the spatial arrangement of different parts of the molecule is critical for its biological activity. For example, derivatives of this compound could be envisioned as intermediates in the synthesis of novel kinase inhibitors or other therapeutic agents where a diaryl ether or sulfone linkage is a key pharmacophoric element.

While specific examples of the use of Phenol, 4-(4-(methylsulfonyl)phenoxy)- in the total synthesis of a complex natural product are not readily found in the literature, the utility of the diaryl sulfone core is well-established. This suggests that this compound is a viable and valuable starting material for such synthetic endeavors.

Future Research Directions and Emerging Methodologies for Phenol, 4 4 Methylsulfonyl Phenoxy

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of "Phenol, 4-(4-(methylsulfonyl)phenoxy)-" and related structures often involves multi-step processes that may utilize harsh reagents or conditions. For instance, one established method involves the demethylation of 4-(4-(methylsulfonyl)phenoxy)-1-methoxybenzene using a strong acid like 48% aqueous hydrogen bromide in glacial acetic acid at reflux. prepchem.com The precursor, 4-(methylsulfonyl)phenol (B50025), can be synthesized by oxidizing 4-(methylthio)phenol (B156131) with reagents such as Oxone or sodium periodate (B1199274). chemicalbook.com While effective, these routes present opportunities for improvement in line with the principles of green chemistry.

Future research will likely focus on developing novel synthetic strategies that are more sustainable, efficient, and atom-economical. Key areas of exploration include:

Catalytic Ullmann-type Couplings: Moving beyond stoichiometric copper-catalyzed reactions, future methods may employ more advanced, low-loading palladium or copper catalyst systems for the crucial C-O diaryl ether bond formation, potentially under milder conditions.

One-Pot, Multicomponent Reactions: The development of one-pot procedures that combine several synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. rsc.org A potential route could involve the in-situ formation of a sulfone moiety followed by a diaryl ether coupling in a single reaction vessel.

Metal-Free Synthesis: Inspired by recent advances in diaryl sulfone synthesis, metal-free alternatives are highly desirable. organic-chemistry.org One prospective route could involve the reaction of arynes with thiosulfonates, which circumvents the need for transition metal catalysts. organic-chemistry.org

Bio-based Precursors: A long-term goal for sustainability involves utilizing phenols derived from renewable resources like lignin (B12514952). researchgate.netpsu.edu Research could explore the enzymatic or catalytic conversion of lignin-derived phenols into precursors for the synthesis of "Phenol, 4-(4-(methylsulfonyl)phenoxy)-".

Aspect Traditional Synthetic Route Potential Sustainable Alternative Anticipated Benefits
Ether Formation Ullmann condensation with copper catalystsPalladium-catalyzed cross-coupling; Metal-free approachesMilder reaction conditions, lower catalyst loading, avoidance of heavy metal waste
Reagents Strong acids (HBr), stoichiometric oxidants (Oxone)Catalytic oxidation, enzymatic processesHigher selectivity, reduced hazardous waste, improved safety profile
Process Multi-step with intermediate isolationOne-pot multicomponent reactionsIncreased efficiency, reduced solvent usage, lower energy consumption
Feedstocks Petroleum-based phenolsLignin-derived phenolic compounds researchgate.netpsu.eduUse of renewable resources, contribution to a circular economy

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize novel synthetic routes, real-time monitoring of reaction kinetics and intermediate formation is crucial. Future methodologies will move beyond traditional offline analysis (e.g., TLC, HPLC) and towards the implementation of advanced in-situ spectroscopic techniques. While specific probes for "Phenol, 4-(4-(methylsulfonyl)phenoxy)-" are not yet established, the application of process analytical technology (PAT) to analogous chemical transformations provides a clear roadmap.

Prospective techniques for real-time monitoring include:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can track the consumption of reactants and the formation of products by monitoring characteristic bond vibrations. For example, the disappearance of the O-H stretch from the starting phenol (B47542) and the appearance of the asymmetric and symmetric S=O stretches of the sulfone group could be monitored in real-time.

Process NMR Spectroscopy: By integrating an NMR flow cell into the reaction setup, it is possible to obtain detailed structural information on reactants, intermediates, and products as the reaction progresses, enabling precise mechanistic and kinetic analysis.

The development of fluorescent probes, which change their emission properties in response to specific chemical events, represents a more advanced frontier. mdpi.com Although currently applied in biological contexts, the principles could be adapted to design chemosensors that signal the completion of key reaction steps, such as the formation of the diaryl ether bond, through a measurable change in fluorescence.

High-Throughput Computational Screening for Mechanistic Prediction

High-throughput computational screening (HTCS) is a powerful tool for accelerating the discovery process by simulating and predicting molecular properties and reaction outcomes, thereby minimizing costly and time-consuming laboratory experiments. nih.govrsc.orgrsc.org For "Phenol, 4-(4-(methylsulfonyl)phenoxy)-" and its derivatives, computational methods are essential for predicting reaction mechanisms and guiding the synthesis of new materials.

Density Functional Theory (DFT) has already been successfully employed to investigate the mechanisms of polymerization for structurally related sulfonated poly(arylene ether sulfone)s (SPAES). mdpi.comnih.gov These studies computationally analyze the spontaneity and energy barriers of condensation polymerization reactions, providing insights that can guide monomer selection and reaction condition optimization. mdpi.com

Future computational efforts will likely involve:

Screening of Catalyst Systems: HTCS can be used to virtually screen libraries of potential catalysts and ligands for Ullmann-type etherification reactions to identify candidates with the highest predicted activity and selectivity.

Mechanistic Elucidation: DFT calculations can map out the complete energy profiles of proposed synthetic pathways, identifying rate-limiting steps and transition states. This is particularly valuable for understanding complex, one-pot multicomponent reactions.

Predicting Polymer Properties: By simulating the properties of polymers derived from "Phenol, 4-(4-(methylsulfonyl)phenoxy)-" scaffolds, researchers can predict material characteristics like thermal stability, mechanical strength, and conductivity before synthesis. mdpi.com

Computational Method Application Area Predicted Information Reference
Density Functional Theory (DFT) Mechanistic PredictionReaction spontaneity, transition state energies, underlying reaction mechanisms mdpi.comnih.gov
Molecular Docking Biological Activity ScreeningBinding affinities to target proteins, identification of potential biological targets nih.gov
Quantitative Structure-Property Relationship (QSPR) Material Property PredictionThermodynamic properties (e.g., enthalpy of formation), physical properties researchgate.net
Molecular Dynamics (MD) Material Performance SimulationPolymer chain conformation, mechanical properties, thermal stability nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Research

Key applications include:

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict biological activities and physicochemical properties. researchgate.netarxiv.org By inputting molecular descriptors, these models can estimate properties like solubility, thermal stability, and potential bioactivity without the need for initial synthesis and testing. researchgate.netulster.ac.uk

Reaction Outcome Prediction: ML algorithms can be trained on reaction databases to predict the likely yield and outcome of synthetic reactions under various conditions (e.g., different catalysts, solvents, temperatures), thus accelerating the optimization of novel synthetic routes. scitechdaily.com

De Novo Design: Generative AI models can design novel derivatives of the "Phenol, 4-(4-(methylsulfonyl)phenoxy)-" scaffold with optimized properties for specific applications, such as high-performance polymers or potential therapeutic agents.

Exploration of New Mechanistic Pathways in Biological Systems In Vitro

The diaryl sulfone motif is present in various biologically active compounds. researchgate.net While the specific biological profile of "Phenol, 4-(4-(methylsulfonyl)phenoxy)-" is not extensively characterized, its structural features suggest potential for interaction with biological systems. Future in vitro research will be crucial to uncover these potential activities and their underlying mechanisms.

A promising starting point comes from studies on structurally similar compounds. For example, diaryl sulfide (B99878), sulfoxide (B87167), and sulfone analogs of the natural product Combretastatin A-4 have been synthesized and evaluated for their biological effects. nih.gov These studies found that a diaryl sulfide analog was a potent inhibitor of tubulin polymerization, a key mechanism for anticancer agents. nih.gov

Based on this, future in vitro investigations for "Phenol, 4-(4-(methylsulfonyl)phenoxy)-" could include:

Tubulin Polymerization Assays: To determine if the compound affects microtubule dynamics, similar to other diaryl spacer-containing molecules. nih.gov

Enzyme Inhibition Screens: Screening the compound against panels of kinases, proteases, or other enzymes to identify potential molecular targets.

Cell-Based Assays: Assessing its effects on cell proliferation, apoptosis, and other cellular processes in various human cell lines (e.g., cancer cell lines) to identify potential therapeutic areas.

These exploratory in vitro studies will be essential to map the bioactivity of this scaffold and guide future medicinal chemistry efforts.

Design of Next-Generation Functional Materials Utilizing Phenol, 4-(4-(methylsulfonyl)phenoxy)- Scaffolds

The robust diaryl ether sulfone backbone of "Phenol, 4-(4-(methylsulfonyl)phenoxy)-" makes it an excellent candidate for the development of high-performance polymers and other functional materials. mdpi.com The presence of a reactive phenol group allows it to be used as a monomer, a chain terminator, or a modifying agent in various polymerization reactions.

Future research in materials science will likely focus on:

High-Performance Thermoplastics: Incorporating this compound as a monomer in the synthesis of poly(arylene ether sulfone)s (PAES) or other engineering plastics. nih.gov The specific structure of the methylsulfonyl phenoxy group could impart unique properties related to thermal stability, solubility, and mechanical strength.

Thermosetting Resins: Using the phenolic hydroxyl group to synthesize novel epoxy resins, benzoxazines, or phenolic resins. researchgate.net These materials are critical in aerospace, electronics, and automotive industries as adhesives and composites.

Functional Polymers from Renewable Resources: Combining the "Phenol, 4-(4-(methylsulfonyl)phenoxy)-" scaffold with monomers derived from renewable sources like lignin or plant oils to create more sustainable, high-performance bio-based polymers. psu.edunih.gov

Membrane Materials: The sulfone group can enhance the chemical resistance and selectivity of polymer membranes used for gas separation or water purification. Research could focus on creating novel membrane materials based on this scaffold.

The systematic investigation of structure-property relationships, aided by the computational and AI tools described previously, will be key to designing these next-generation materials with precisely tailored functionalities.

Q & A

Q. What are the recommended synthetic routes for Phenol, 4-(4-(methylsulfonyl)phenoxy)-, and what critical parameters influence yield and purity?

Methodological Answer:

  • Nucleophilic Aromatic Substitution : React 4-methylsulfonylphenol with 4-fluorophenol derivatives using a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC .
  • Sulfonylation : Introduce the methylsulfonyl group via sulfonic acid chlorides in the presence of catalysts like AlCl₃. Optimize stoichiometry and reaction time to avoid over-sulfonation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (≥95%) .

Q. How can researchers characterize the molecular structure of Phenol, 4-(4-(methylsulfonyl)phenoxy)-?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methylsulfonyl groups (δ 3.0–3.5 ppm for CH₃; δ 45–50 ppm for SO₂ in ¹³C) .
    • FT-IR : Confirm sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and ether (C-O-C at 1200–1250 cm⁻¹) functional groups .
    • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 290.33) using high-resolution instruments .
  • Cross-Validation : Compare data with NIST Chemistry WebBook or PubChem entries for structural analogs .

Q. What are the key considerations for ensuring the stability of Phenol, 4-(4-(methylsulfonyl)phenoxy)- during experimental handling?

Methodological Answer:

  • Storage Conditions : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
  • Stability Testing : Conduct accelerated degradation studies under varying conditions (pH 2–12, 40–60°C, UV light). Monitor degradation products via HPLC-MS .
  • Incompatibility : Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., NaBH₄) due to sulfonyl group reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of Phenol, 4-(4-(methylsulfonyl)phenoxy)- across studies?

Methodological Answer:

  • Data Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) and cross-check with authoritative databases (NIST, PubChem) .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to resolve melting point discrepancies and X-ray crystallography for definitive structural confirmation .
  • Collaborative Studies : Engage in inter-laboratory comparisons to identify systematic errors (e.g., calibration drift in HPLC) .

Q. What experimental approaches are recommended to assess the carcinogenic potential of Phenol, 4-(4-(methylsulfonyl)phenoxy)-?

Methodological Answer:

  • In Vitro Assays : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity .
  • In Vivo Models : Conduct chronic exposure studies in rodents (OECD TG 451) to monitor tumorigenicity. Use histopathology and biomarker analysis (e.g., p53 mutations) .
  • Computational Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict carcinogenicity based on structural alerts (e.g., sulfonyl groups) .

Q. What strategies can elucidate the metabolic pathways of Phenol, 4-(4-(methylsulfonyl)phenoxy)- in biological systems?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation in hepatic microsomes .
  • LC-MS/MS Analysis : Identify phase I metabolites (e.g., hydroxylation at para positions) and phase II conjugates (glucuronides/sulfates) .
  • Comparative Metabolism : Compare with structurally related compounds (e.g., 4-Phenylphenol) to infer enzymatic pathways (e.g., CYP450-mediated oxidation) .

Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing hazardous byproducts?

Methodological Answer:

  • Process Optimization : Use DoE (Design of Experiments) to evaluate temperature, solvent polarity, and catalyst loading. Aim for >90% conversion via in-situ FTIR monitoring .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity. Implement flow chemistry for safer exothermic reactions .
  • Byproduct Mitigation : Employ scavenger resins (e.g., QuadraSil® AP) to remove unreacted sulfonic acid chlorides .

Data Contradiction Analysis

Q. How should discrepancies in reported toxicological data (e.g., LD50 values) be addressed?

Methodological Answer:

  • Source Evaluation : Prioritize studies adhering to OECD/GLP standards over non-validated reports .
  • Dose-Response Reassessment : Conduct acute toxicity tests (OECD TG 423) using purified batches to exclude impurity effects .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to calculate weighted averages .

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